molecular formula C28H27ClN4O4 B2389297 N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251593-69-7

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2389297
CAS No.: 1251593-69-7
M. Wt: 519
InChI Key: VUBCPPIUUCIANV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a benzyl group, an acetamido-linked 3,4-dimethoxyphenyl moiety, and a 2-chloro-4-methylphenyl carboxamide side chain. Its synthesis likely involves multi-step reactions, including chlorination (as seen in analogous imidazole derivatives) and reductive cyclization strategies .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O4/c1-18-4-10-23(22(29)12-18)32-28(35)24-16-33(17-30-24)15-19-5-8-21(9-6-19)31-27(34)14-20-7-11-25(36-2)26(13-20)37-3/h4-13,16-17H,14-15H2,1-3H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCPPIUUCIANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22ClN3O3\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure features an imidazole ring, which is a common motif in many biologically active compounds. The presence of various substituents influences its biological activity significantly.

Research indicates that compounds with imidazole structures often act as inhibitors of tubulin polymerization, which is crucial for cell division. This mechanism has been linked to their anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, demonstrating significant potency in inhibiting tumor growth .

Anticancer Activity

Studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated the following:

  • Cell Lines Tested : The compound was tested against multiple cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468.
  • IC50 Values : The compound exhibited IC50 values in the range of 100–200 nM against these cell lines .

Table 1: Anticancer Activity Overview

Cell LineIC50 Value (nM)Reference
HCT-15100
HT29150
HeLa200
MDA-MB-468180

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other N-heterocycles .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the imidazole ring and substituents can significantly alter the biological activity of the compound. For example:

  • Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to reduce it.
  • Imidazole Modifications : Alterations at the nitrogen positions have been shown to impact tubulin inhibition efficacy .

Case Studies

A notable study by Donthiboina et al. synthesized various benzimidazole derivatives and assessed their activity against cancer cell lines. The findings revealed that compounds with specific substitutions on the imidazole ring exhibited superior activity compared to standard treatments like nocodazole, highlighting the importance of structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with other imidazole- and benzimidazole-based derivatives. Below is a systematic analysis:

Structural Analogues

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)

  • Key Differences :

  • Lacks the carboxamide and 3,4-dimethoxyphenylacetamido groups present in the target compound.
  • Features a nitro group at position 5 of the imidazole ring, which may confer distinct electronic and reactivity profiles.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Key Differences :

  • Substituted benzimidazole core (vs. imidazole in the target compound).
  • Contains a propyl group at position 1 and a 4-methoxyphenyl carboxamide (vs. 2-chloro-4-methylphenyl in the target).
    • Synthesis : Utilizes a one-pot reductive cyclization strategy with sodium dithionite and DMSO, highlighting the feasibility of similar approaches for imidazole-carboxamide derivatives .

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogous structures:

  • Binding Affinity : The acetamido-benzyl moiety may mimic peptide backbones, enabling interactions with proteases or kinases, similar to benzimidazole carboxamides .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Core Structure Imidazole with carboxamide and acetamido-benzyl Imidazole with nitro and chloromethyl Benzimidazole with carboxamide and propyl
Key Substituents 2-Chloro-4-methylphenyl, 3,4-dimethoxyphenylacetamido Nitro, chloromethyl 3,4-Dimethoxyphenyl, 4-methoxyphenyl
Synthetic Method Not explicitly reported (likely multi-step chlorination/cyclization) Chlorination with SOCl₂ One-pot reductive cyclization with Na₂S₂O₄/DMSO
Potential Bioactivity Hypothesized kinase/protease inhibition Unreported (structural precursor) Unreported (carboxamide analogues often target enzymes)

Q & A

Q. What protocols ensure compound stability during long-term storage?

  • Store lyophilized solid at -80°C under argon. In solution (DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via UPLC every 3 months; accept <5% impurity over 12 months .

Q. How can in vitro toxicity be assessed early in development?

  • hERG assay : Patch-clamp testing to rule out cardiac risk.
  • CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions.
  • Ames test : Use TA98 and TA100 strains to assess mutagenicity .

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